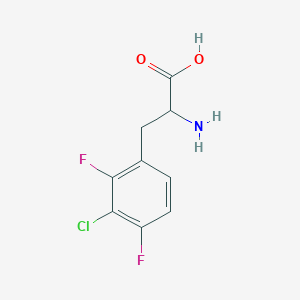

3-Chloro-2,4-difluoro-DL-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTROQNFDZXDJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2,4-difluoro-DL-phenylalanine chemical properties

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Chloro-2,4-difluoro-DL-phenylalanine .

Advanced Building Block for Medicinal Chemistry & Peptidomimetics

Executive Summary

3-Chloro-2,4-difluoro-DL-phenylalanine (CAS 1259964-91-4) is a highly specialized non-canonical amino acid used primarily as a scaffold in drug discovery and peptide engineering. By incorporating a specific halogenation pattern—a chlorine atom at the meta position and fluorine atoms at the ortho and para positions—this molecule offers a unique electronic and steric profile. It serves as a critical tool for modulating lipophilicity, blocking metabolic hotspots, and probing protein-ligand interactions via

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production via the Strecker protocol, and its strategic utility in structure-activity relationship (SAR) campaigns.

Physicochemical Profile

The introduction of halogens into the phenylalanine side chain significantly alters the electronic distribution and hydrophobicity of the phenyl ring. The 2,4-difluoro substitution creates an electron-deficient aromatic system, while the 3-chloro substituent adds lipophilic bulk and a potential handle for cross-coupling reactions.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |

| CAS Number | 1259964-91-4 |

| Molecular Formula | |

| Molecular Weight | 235.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | DL (Racemic mixture of Enantiomers) |

| Solubility | Soluble in water (low pH), DMSO, Methanol |

| pKa (Carboxyl) | ~2.2 (Predicted based on Phe analogs) |

| pKa (Amine) | ~9.1 (Predicted based on Phe analogs) |

| LogP (Predicted) | 1.8 – 2.1 (Increased lipophilicity vs. Phe) |

Bioisosteric Significance

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the 2 and 4 positions blocks metabolic oxidation (e.g., by P450 enzymes) that typically occurs at electron-rich positions on the phenyl ring.

-

Lipophilicity: The 3-Chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for CNS-targeted drugs.

Synthetic Pathways & Production

The most robust route for the industrial or laboratory-scale production of 3-Chloro-2,4-difluoro-DL-phenylalanine is the Strecker Synthesis , utilizing 3-Chloro-2,4-difluorobenzaldehyde (CAS 127675-46-1) as the starting material. This method is preferred for its atom economy and scalability.

Figure 1: Synthesis Workflow (Strecker Protocol)

Caption: Step-by-step Strecker synthesis pathway converting the aldehyde precursor to the final amino acid.

Detailed Experimental Protocol: Strecker Synthesis

Objective: Synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine from 3-Chloro-2,4-difluorobenzaldehyde.

Reagents:

-

3-Chloro-2,4-difluorobenzaldehyde (1.0 eq)[1]

-

Ammonium Chloride (

, 1.2 eq) -

Sodium Cyanide (

) or Potassium Cyanide ( -

Methanol/Water (1:1 v/v)

-

Concentrated Hydrochloric Acid (

, 37%)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 3-Chloro-2,4-difluorobenzaldehyde in a mixture of methanol and water. Add ammonium chloride and stir at room temperature for 30 minutes to facilitate imine formation.

-

Cyanation: Caution: Perform in a well-ventilated fume hood. Slowly add the cyanide source (NaCN or KCN) to the reaction mixture. Stir the reaction at 40°C for 4–6 hours. Monitor the disappearance of the aldehyde via TLC or LC-MS.

-

Isolation of Aminonitrile: Once the reaction is complete, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the crude -

Hydrolysis: Dissolve the crude aminonitrile in concentrated HCl (6M). Reflux the mixture at 100°C for 12–18 hours to hydrolyze the nitrile group to the carboxylic acid.

-

Purification: Cool the solution to room temperature. Neutralize carefully with ammonium hydroxide (

) to pH ~6 (the isoelectric point). The product, 3-Chloro-2,4-difluoro-DL-phenylalanine, will precipitate. Filter the white solid and wash with cold water and ethanol. -

Recrystallization: Recrystallize from water/ethanol if higher purity (>98%) is required.

Applications in Drug Discovery

This amino acid is not merely a passive scaffold; it is an active modulator of pharmacological properties.

Mechanism of Action in Peptidomimetics

Incorporating this residue into a peptide sequence (e.g., replacing native Phenylalanine) introduces specific advantages:

-

Conformational Restriction: The steric bulk of the Chlorine at position 3 restricts the rotation of the phenyl ring (

and -

Proteolytic Resistance: The electron-withdrawing Fluorine atoms reduce the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.

-

NMR Probing: The

nuclei serve as sensitive probes for NMR studies, allowing researchers to monitor protein folding or ligand binding without background interference, as fluorine is absent in native biological systems.

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: Impact of specific halogen substitutions on the pharmacological profile of the phenylalanine core.

Analytical Characterization & Handling

Quality Control Parameters

For research grade material (≥98% purity), the following analytical standards apply:

-

HPLC: C18 Reverse Phase column; Mobile phase: Acetonitrile/Water (+0.1% TFA). Gradient 5% to 95% ACN over 20 min.

- -NMR (DMSO-d6): Look for the characteristic aromatic protons. The 2,4-difluoro substitution pattern will split the remaining aromatic protons into complex multiplets due to H-F coupling.

-

Mass Spectrometry: ESI-MS

m/z. Note the characteristic Chlorine isotope pattern (

Safety & Storage

-

Hazard Identification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. Hygroscopic—protect from moisture.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

-

PubChem. (2025).[2] 3-Chloro-2,4-difluoro-DL-phenylalanine Compound Summary. National Library of Medicine. [Link]

-

Beilstein J. Org. Chem. (2020).[3][4][5] Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

Sources

- 1. CAS 127675-46-1 | 2615-7-X2 | MDL MFCD04116001 | 3-Chloro-2,4-difluorobenzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

Technical Monograph: Physicochemical Profiling of 3-Chloro-2,4-difluoro-DL-phenylalanine

Here is an in-depth technical guide on the physicochemical characteristics of 3-Chloro-2,4-difluoro-DL-phenylalanine, structured for researchers and drug development professionals.

Executive Summary: Strategic Utility in Drug Design

3-Chloro-2,4-difluoro-DL-phenylalanine is a highly specialized, halogenated non-canonical amino acid used primarily as a fragment in medicinal chemistry and peptide engineering. Its strategic value lies in its unique substitution pattern: the 2,4-difluoro-3-chloro motif.

Unlike native Phenylalanine (Phe), this analog possesses a severely electron-deficient aromatic ring. This modification serves three critical functions in drug development:

-

Metabolic Blockade: The halogenation at positions 2, 3, and 4 effectively blocks the primary sites of oxidative metabolism (hydroxylation) typically targeted by Cytochrome P450 enzymes.[1]

-

Quadrupole Inversion: The electron-withdrawing nature of the halogens inverts the electrostatic potential of the phenyl ring, promoting unique

- -

Lipophilicity Modulation: It increases the LogD significantly compared to Phe, facilitating membrane permeability while maintaining zwitterionic solubility.[1]

Molecular Identity & Structural Specifications[2][3]

This section defines the precise chemical identity of the racemic mixture (DL).

| Property | Specification |

| IUPAC Name | 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |

| Chemical Formula | C |

| Molecular Weight | 235.61 g/mol |

| Stereochemistry | Racemic (DL-mixture, 50:50 enantiomeric ratio) |

| Substitution Pattern | Ortho (2): Fluorine Meta (3): Chlorine Para (4): Fluorine |

| SMILES | OC(=O)C(N)Cc1c(F)c(Cl)c(F)cc1 |

| Appearance | White to off-white crystalline powder |

Physicochemical Characteristics (The "Deep Dive")

Electronic Effects & Acidity (pKa)

The introduction of three halogens creates a strong inductive electron-withdrawing effect (-I effect) that propagates through the aromatic ring to the backbone.

-

Carboxyl Group (pKa

): The ortho-fluorine at position 2 exerts a through-space and inductive effect that stabilizes the carboxylate anion.-

Native Phe pKa

: ~1.83[2] -

3-Cl-2,4-diF-Phe pKa

:~1.6 – 1.7 (Slightly more acidic)

-

-

Amino Group (pKa

): The electron-deficient ring pulls density away from the ammonium group, making it easier to deprotonate.[1]-

Native Phe pKa

: ~9.13 -

3-Cl-2,4-diF-Phe pKa

:~7.8 – 8.2 (Significantly less basic)

-

Implication: At physiological pH (7.4), a larger fraction of the amine may be uncharged compared to native Phe, potentially altering transport kinetics across the blood-brain barrier (LAT1 transporter affinity).[1]

Lipophilicity (LogP vs. LogD)

The replacement of hydrogens with halogens increases the lipophilicity, but the specific pattern matters.[1]

-

Predicted LogP (Octanol/Water): ~0.5 to 0.9 (Native Phe is -1.38).[1] The compound is significantly more lipophilic.

-

LogD

: Due to the lower pKa

Solubility Profile

-

Water: Moderate solubility.[3] Lower than native Phe due to the hydrophobic halo-aryl moiety.

-

Acidic Media (0.1N HCl): High solubility (protonation of amine).

-

Basic Media (0.1N NaOH): High solubility (deprotonation of carboxylic acid).

-

Organic Solvents: Soluble in DMSO, Methanol.[1] Sparingly soluble in Acetonitrile.

Analytical Characterization Protocols

HPLC Method for Purity & Identification

Because this is a DL-mixture, achiral HPLC is used for purity, while chiral HPLC is required to determine the enantiomeric ratio if resolution is attempted.[1]

Standard Achiral Protocol (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 210 nm (amide/carboxyl) and 254 nm (aromatic).[1]

-

Retention Time Note: Expect elution significantly later than native Phenylalanine due to the hydrophobic halogen substitutions.

Chiral Resolution (If separation is required):

-

Column: Crown ether based (e.g., Crownpak CR-I) or Teicoplanin-based columns are preferred for free amino acids.

-

Mobile Phase: Perchloric acid (pH 1.5) is often required for Crownpak columns to ensure the amine is protonated for chiral recognition.[1]

Spectroscopic Identification (NMR)

The

-

H NMR (D

-

F NMR:

-

Will show two distinct signals .

-

F-2: Shifted downfield due to proximity to the alanine side chain.

-

F-4: Distinct chemical shift, showing coupling to the adjacent H-5 and F-2.

-

Functional Applications & Decision Logic

The following diagram illustrates the decision logic for selecting 3-Chloro-2,4-difluoro-DL-phenylalanine in a drug discovery campaign.

Caption: Decision matrix for incorporating 3-Chloro-2,4-difluoro-Phe to address metabolic liability or binding affinity gaps.

Synthesis & Handling Protocols

Synthesis Workflow (Conceptual)

Since this is a non-standard amino acid, it is typically synthesized via the Erlenmeyer-Plöchl azlactone synthesis followed by hydrolysis and reduction.

-

Starting Material: 3-Chloro-2,4-difluorobenzaldehyde.

-

Condensation: React with N-acetylglycine and acetic anhydride to form the azlactone.

-

Ring Opening: Hydrolysis to the cinnamic acid derivative.

-

Reduction: Hydrogenation (careful catalyst selection required to avoid de-halogenation) or chemical reduction to the DL-amino acid.[1]

Handling & Storage (Self-Validating Protocol)

-

Hygroscopicity: Halogenated amino acids can be slightly hygroscopic.[1]

-

Storage: Store at +2°C to +8°C, desiccated.

-

Validation: Before use in synthesis, perform a visual check (must be white powder, no yellowing) and a quick solubility test in 1M HCl (must be clear).

References

-

PubChem. Compound Summary: 3-Chloro-4-fluoro-DL-phenylalanine (Analog Reference).[4] National Library of Medicine.[4] Available at: [Link][4]

-

Schiemann, G., & Roselius, W. (1965).[1] Synthesis of Fluorinated Amino Acids.[1] Chem. Ber. (Foundational chemistry of fluoro-phenylalanines).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Available at: [Link]

-

Avdeef, A. (1997).[1][5] Physicochemical profiling (solubility, permeability and charge state).[1] Current Topics in Medicinal Chemistry. (Reference for pKa shift logic).

Sources

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chloro-4-fluoro-L-phenylalanine | C9H9ClFNO2 | CID 12050022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Endorphenyl | C9H11NO2 | CID 6925665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of Halogenated Phenylalanine Analogs: A Technical Guide

Executive Summary

The strategic substitution of hydrogen with halogen atoms (F, Cl, Br, I) on the phenylalanine (Phe) scaffold is a cornerstone of modern medicinal chemistry and protein engineering. This modification does not merely alter steric bulk; it fundamentally reprograms the amino acid’s electronic landscape, lipophilicity, and metabolic fate.

For drug developers, halogenated phenylalanine analogs offer three distinct utility vectors:

-

Metabolic Blockade: Fluorine substitution at the para position (4-F-Phe) effectively blocks cytochrome P450-mediated hydroxylation, extending half-life.

-

Transport Selectivity: Heavier halogens (I, Br) at the ortho position (2-I-Phe) shift transport preference almost exclusively to LAT1, enabling targeted delivery across the Blood-Brain Barrier (BBB) while bypassing peripheral LAT2 uptake.

-

Orthogonal Reactivity: The introduction of chemically reactive handles (e.g., aryl iodides for cross-coupling) allows for post-translational modification of proteins.

This guide synthesizes the physicochemical foundations, pharmacological mechanisms, and experimental protocols required to deploy these analogs effectively.

Physicochemical Foundations: The Halogen Effect[1]

To rationally design analogs, one must understand the causal link between atomic properties and biological behavior. The "Halogen Effect" is driven by three variables: Lipophilicity , Steric Bulk , and the Sigma-Hole .

The Sigma-Hole and Halogen Bonding

Unlike hydrogen, heavier halogens (Cl, Br, I) exhibit an anisotropic electron distribution. While the equatorial region is electronegative, the region along the C-X bond axis (distal to the carbon) is electropositive. This "sigma-hole" allows the halogen to act as a Lewis acid, forming strong, directional interactions with backbone carbonyls or side-chain carboxylates in target proteins.

-

Fluorine (F): Small, highly electronegative, low polarizability.[1] Mimics H sterically but alters pKa and blocks metabolism. No significant sigma-hole.

-

Chlorine (Cl) / Bromine (Br): Moderate size/lipophilicity. distinct sigma-holes capable of enhancing binding affinity (

) via halogen bonding. -

Iodine (I): Large, high polarizability, strong sigma-hole. often drives selectivity but can reduce transport velocity (

) due to steric hindrance.

Visualization of Physicochemical Trends

Figure 1: Physicochemical progression from native Phenylalanine to halogenated analogs, highlighting the trade-offs between steric bulk, lipophilicity, and metabolic stability.

Pharmacokinetics & Transport Mechanisms[5][6]

LAT1 vs. LAT2 Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is highly expressed at the Blood-Brain Barrier (BBB) and in cancer cells, making it a prime target for drug delivery. LAT2 is ubiquitously expressed in peripheral organs (gut, kidney).

-

The Challenge: Native Phe is transported by both LAT1 and LAT2, leading to poor tissue specificity.

-

The Solution: 2-Iodo-L-Phenylalanine (2-I-Phe) .[2][3]

-

Mechanism:[4][5][6][7] The bulky iodine atom at the ortho position creates a steric clash within the LAT2 binding pocket, effectively abolishing affinity. The larger, more flexible LAT1 pocket accommodates the iodine, retaining high affinity (

in low -

Trade-off: While affinity (

) is high, the transport velocity (

-

Metabolic Stability (The "Fluorine Shield")

The primary metabolic clearance pathway for Phe-based peptides is proteolysis and aromatic hydroxylation.

-

Hydroxylation: Phenylalanine Hydroxylase (PAH) attacks the para-position. Substituting H with F (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position inert to oxidation.

-

Proteolysis: Fluorination adjacent to the scissile bond can alter the electronic environment of the amide, reducing the catalytic efficiency (

) of proteases like chymotrypsin.

Figure 2: Mechanism of LAT1-selective transport using 2-iodo-phenylalanine scaffolds to bypass peripheral LAT2 clearance.

Biological Activity & Therapeutic Applications[1][2][7][8][9][10][11][12]

Table 1: Comparative Biological Activity of Halogenated Analogs

| Analog | Primary Utility | Biological Mechanism | Key Reference |

| 4-Fluoro-Phe | Peptide Stability | Resists PAH hydroxylation; minimal steric perturbation allows receptor binding. | [1] |

| 4-Chloro-Phe (PCPA) | Serotonin Depletion | Irreversible inhibitor of Tryptophan Hydroxylase (TPH). Depletes 5-HT levels.[5] | [2] |

| 2-Iodo-Phe | Drug Delivery | LAT1 Selective. Steric bulk prevents LAT2 binding, enabling BBB crossing. | [3] |

| 3,5-Diiodo-Tyr | Neuroprotection | Endogenous Phe-derivative.[6] Depresses glutamatergic transmission (AMPA receptors).[6] | [4] |

| Pentafluoro-Phe | Supramolecular | Promotes "Phe-zipper" formation via quadrupole interactions (electron-deficient ring). | [5] |

Case Study: Antimicrobial Peptides (AMPs)

Incorporating halogenated Phe into AMPs (e.g., Protonectin analogs) has been shown to enhance selectivity for Gram-positive bacteria.[8] The increased lipophilicity facilitates membrane insertion, while the halogen size can disrupt the tight packing required for toxicity against mammalian cells.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Site-specific incorporation of 4-Chloro-L-Phenylalanine (4-Cl-Phe) into a bioactive peptide sequence using Fmoc-chemistry.

Prerequisites:

-

Resin: Rink Amide MBHA (loading 0.5-0.7 mmol/g).

-

Amino Acid: Fmoc-4-Cl-Phe-OH (commercially available).

-

Coupling Reagents: HATU / DIPEA.

Step-by-Step Methodology

-

Resin Swelling:

-

Weigh 100 mg resin into a fritted syringe.

-

Swell in DMF (Dimethylformamide) for 30 mins. Drain.

-

-

Deprotection (Fmoc Removal):

-

Treat with 20% Piperidine in DMF (2 x 5 mins).

-

Wash with DMF (5 x 1 min).

-

Validation: Perform Chloranil test. Beads should be blue (presence of free amines).

-

-

Coupling of Halogenated Analog:

-

Stoichiometry: Use only 2.5 eq of Fmoc-4-Cl-Phe-OH (vs standard 5 eq) to conserve expensive analog.

-

Activation: Dissolve AA in DMF (0.2 M). Add 2.4 eq HATU and 5 eq DIPEA.

-

Reaction: Shake at room temperature for 2 hours.

-

Note: Halogenated AAs are electron-withdrawing; the carboxylate is less nucleophilic, but HATU is sufficient.

-

-

Capping (Self-Validating Step):

-

Wash resin with DMF.

-

Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins.

-

Logic: This acetylates any unreacted amines, preventing deletion sequences.

-

Validation: Perform Chloranil test. Beads must be colorless. If blue, repeat coupling.

-

-

Cleavage & Isolation:

-

Reagent K: TFA/Phenol/Water/TIPS (88:5:5:2).

-

Incubate 2-3 hours. Precipitate in cold diethyl ether.

-

Analyze via RP-HPLC (C18 column) and ESI-MS. The mass shift (+34 Da for Cl vs H) confirms incorporation.

-

Figure 3: Solid-Phase Peptide Synthesis workflow for incorporating halogenated amino acids with integrated quality control checkpoints.

Future Outlook

The field is moving beyond simple substitution toward bio-orthogonal chemistry . Iodinated phenylalanine analogs are increasingly used as handles for palladium-catalyzed cross-coupling reactions on-protein, allowing the attachment of fluorophores or drugs to specific residues in live cells. Furthermore, the integration of machine learning models (e.g., HD-GEM) is beginning to predict the toxicity and metabolic stability of these analogs before synthesis, streamlining the lead optimization process.

References

-

Vertex AI Search. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. NIH. Available at: [Link]

-

Yuki, H., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmaceutical Investigation. Available at: [Link]

-

Ginsberg, S.D., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. Available at: [Link]

-

RSC Publishing. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 8. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Chloro-2,4-difluoro-DL-phenylalanine: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-2,4-difluoro-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine. Due to the limited availability of experimental data in the public domain, this guide leverages predictive methodologies to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed framework for the structural elucidation and characterization of this and similar halogenated aromatic amino acids. The methodologies for spectral prediction are detailed, and the predicted data is analyzed in the context of established spectroscopic principles and comparative data from analogous compounds.

Introduction

3-Chloro-2,4-difluoro-DL-phenylalanine is a synthetic amino acid that holds potential interest in various fields, including medicinal chemistry and drug discovery. The incorporation of halogen atoms, such as chlorine and fluorine, into the structure of phenylalanine can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Fluorine, in particular, is often used to modulate the electronic properties of a molecule and can serve as a sensitive probe in NMR spectroscopy.[3][4]

A thorough understanding of the three-dimensional structure and electronic properties of 3-Chloro-2,4-difluoro-DL-phenylalanine is paramount for its potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural characterization of organic molecules.[5][6] This guide presents a detailed analysis of the predicted spectroscopic data for this compound, offering a foundational understanding of its key structural features.

Disclaimer: The spectroscopic data presented in this guide are predicted using computational methods and have not been experimentally verified. While these predictions are based on established theoretical models and are compared with experimental data from similar compounds, they should be used as a reference and for guidance in future experimental work.

Methodologies: Experimental and Predictive

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols that would be suitable for the experimental characterization of 3-Chloro-2,4-difluoro-DL-phenylalanine.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Approximately 0-200 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition (Positive Ion Mode):

-

Ionization Source: ESI.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

-

-

Data Processing: The acquired mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The high-resolution data allows for the determination of the exact mass and, consequently, the elemental composition.

Predictive Methodology

The spectroscopic data presented in this guide were generated using a combination of established computational chemistry software and predictive algorithms.

-

NMR Prediction: ¹H and ¹³C NMR chemical shifts were predicted using advanced algorithms that employ a combination of hierarchical ordered spherical environment (HOSE) codes and neural networks.[7] These predictions were performed in a simulated DMSO-d₆ solvent environment.

-

IR Spectrum Prediction: The IR spectrum was predicted using density functional theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors.

-

Mass Spectrum Prediction: The expected mass-to-charge ratios for the molecular ion and common fragments were calculated based on the elemental composition of 3-Chloro-2,4-difluoro-DL-phenylalanine. The fragmentation patterns were predicted based on established fragmentation rules for amino acids and aromatic compounds.

Predicted Spectroscopic Data and Interpretation

This section presents the predicted spectroscopic data for 3-Chloro-2,4-difluoro-DL-phenylalanine and provides a detailed interpretation of the key features of each spectrum.

¹H NMR Spectrum (Predicted, 500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 3H | -NH₃⁺ |

| ~7.6 | t | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~4.3 | t | 1H | α-H |

| ~3.2 | m | 2H | β-CH₂ |

Interpretation:

-

-NH₃⁺ (~8.5 ppm): The protons of the ammonium group are expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening and exchange with the solvent.

-

Aromatic Protons (~7.3-7.6 ppm): The two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms. The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield compared to unsubstituted phenylalanine.

-

α-Proton (~4.3 ppm): The proton attached to the α-carbon is adjacent to the electron-withdrawing ammonium and carboxylic acid groups, causing it to appear at a relatively downfield position as a triplet due to coupling with the β-protons.

-

β-Protons (~3.2 ppm): The two diastereotopic protons on the β-carbon will be coupled to the α-proton and will likely appear as a multiplet.

¹³C NMR Spectrum (Predicted, 125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~158 (d, J ≈ 250 Hz) | C-F |

| ~155 (d, J ≈ 250 Hz) | C-F |

| ~130 (d) | Ar-C |

| ~125 | Ar-C-Cl |

| ~115 (dd) | Ar-C |

| ~110 (d) | Ar-C |

| ~55 | α-C |

| ~36 | β-C |

Interpretation:

-

Carbonyl Carbon (~172 ppm): The carboxylic acid carbonyl carbon is expected to appear in the typical downfield region for this functional group.

-

Aromatic Carbons with Fluorine Substituents (~155-158 ppm): The two carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF) of approximately 250 Hz, appearing as doublets.

-

Other Aromatic Carbons (~110-130 ppm): The remaining aromatic carbons will exhibit smaller two- and three-bond carbon-fluorine couplings, leading to more complex splitting patterns (doublets or doublets of doublets). The carbon attached to chlorine will also be shifted downfield.

-

α-Carbon (~55 ppm): The α-carbon, bonded to the nitrogen and carboxylic acid group, will appear in the typical range for α-amino acids.

-

β-Carbon (~36 ppm): The β-carbon of the side chain will be the most upfield signal in the spectrum.

IR Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100-3000 | Medium | N-H stretch (-NH₃⁺) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250-1000 | Strong | C-F stretch |

| ~850-750 | Strong | C-Cl stretch |

Interpretation:

-

O-H and N-H Stretching (~3400-2500 cm⁻¹): The broad absorption in this region is characteristic of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the ammonium group.[8]

-

C=O Stretching (~1730 cm⁻¹): A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid is expected.[9]

-

C=C Stretching (~1600, ~1480 cm⁻¹): Absorptions in this region are indicative of the aromatic ring.

-

C-F Stretching (~1250-1000 cm⁻¹): Strong absorptions due to the C-F stretching vibrations are a key feature for fluorinated compounds.

-

C-Cl Stretching (~850-750 cm⁻¹): A strong band in this region is expected for the C-Cl stretching vibration.

Mass Spectrum (Predicted, ESI+)

| m/z | Ion |

| 236.02 | [M+H]⁺ |

| 190.03 | [M+H - HCOOH]⁺ |

| 173.03 | [M+H - HCOOH - NH₃]⁺ |

Interpretation:

-

[M+H]⁺ (m/z 236.02): The protonated molecular ion is expected to be the base peak in the ESI+ mass spectrum. The isotopic pattern of this peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.

-

[M+H - HCOOH]⁺ (m/z 190.03): A common fragmentation pathway for amino acids is the loss of formic acid from the protonated molecule.

-

[M+H - HCOOH - NH₃]⁺ (m/z 173.03): Subsequent loss of ammonia from the above fragment is also a plausible fragmentation pathway.

Experimental and Predictive Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for both the experimental acquisition and computational prediction of spectroscopic data.

Figure 1: General experimental workflow for spectroscopic analysis.

Sources

- 1. DL-Phenylalanine, TMS derivative [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. acdlabs.com [acdlabs.com]

- 6. genexplain.com [genexplain.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy [mdpi.com]

CAS number and molecular weight of 3-Chloro-2,4-difluoro-DL-phenylalanine

Technical Monograph: 3-Chloro-2,4-difluoro-DL-phenylalanine

Executive Summary & Chemical Identity

3-Chloro-2,4-difluoro-DL-phenylalanine is a highly specialized non-canonical amino acid used primarily in medicinal chemistry and structural biology. As a halogenated derivative of phenylalanine, it serves as a critical tool for modulating the lipophilicity, metabolic stability, and electronic properties of peptide-based therapeutics.

The "DL" designation indicates a racemic mixture (1:1 ratio of enantiomers), necessitating chiral resolution for applications requiring stereospecificity (e.g., solid-phase peptide synthesis of L-peptides).

Physiochemical Datasheet

| Property | Specification |

| CAS Number | 1259964-91-4 |

| IUPAC Name | 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |

| Molecular Weight | 235.61 g/mol |

| Molecular Formula | C₉H₈ClF₂NO₂ |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (low pH), DMSO, Methanol; Sparingly soluble in neutral water |

| pKa (Calculated) | |

| Lipophilicity (cLogP) | ~1.2 (Higher than native Phe due to halogenation) |

| SMILES | NC(CC1=C(F)C(Cl)=C(F)C=C1)C(=O)O |

Synthetic Architecture & Production

The synthesis of 3-Chloro-2,4-difluoro-DL-phenylalanine typically follows the Erlenmeyer-Plöchl Azlactone route or the Strecker Synthesis . The Erlenmeyer route is preferred for laboratory-scale production due to the commercial availability of the aldehyde precursor and cleaner crystallization steps.

Core Synthetic Pathway (Erlenmeyer-Plöchl)

-

Condensation: 3-Chloro-2,4-difluorobenzaldehyde reacts with N-acetylglycine (hippuric acid) in the presence of acetic anhydride and sodium acetate.

-

Cyclization: This forms the oxazolone (azlactone) intermediate.

-

Hydrolysis & Reduction: The azlactone is hydrolyzed (ring-opening) and the alkene is reduced (typically via HI/P or catalytic hydrogenation, though halogens require care to avoid dehalogenation) to yield the N-acetylated amino acid.

-

Deprotection: Acid hydrolysis removes the acetyl group to yield the free DL-amino acid.

Visualization of Synthesis Workflow

Caption: Synthetic pathway from aldehyde precursor to resolved enantiomers via Erlenmeyer-Plöchl chemistry.

Applications in Drug Discovery

The strategic placement of chlorine and fluorine atoms on the phenyl ring serves three distinct mechanistic functions in ligand design:

Metabolic Blocking (Para-Fluorine Effect)

The fluorine at the 4-position (para) blocks metabolic oxidation. In native phenylalanine, the para-position is a primary site for hydroxylation by cytochrome P450 enzymes. Substituting hydrogen with fluorine (

Electronic Tuning (Ortho-Fluorine/Meta-Chlorine)

-

2-Fluoro (Ortho): Induces a dipole that can influence the conformation of the side chain via electrostatic interactions with the backbone amide.

-

3-Chloro (Meta): The chlorine atom is lipophilic and bulky (Van der Waals radius 1.75 Å vs H 1.20 Å). It fills hydrophobic pockets in receptor binding sites (e.g., GPCRs) more effectively than a methyl group, often increasing potency through the "magic methyl" effect equivalent for halogens.

Application Logic Diagram

Caption: Decision matrix for incorporating halogenated phenylalanine to solve specific pharmacokinetic deficits.

Experimental Protocols

Protocol A: Chiral Resolution (Isolation of L-Isomer)

Context: Since the starting material is DL (racemic), and biological systems generally require the L-enantiomer, enzymatic resolution is the standard purification method.

Materials:

-

3-Chloro-2,4-difluoro-DL-phenylalanine (10 mmol)

-

Acylase I (from Aspergillus melleus or Porcine Kidney)

-

Acetic Anhydride

-

LiOH (2M)

Workflow:

-

Acetylation: React the DL-amino acid with acetic anhydride in NaOH to form N-Acetyl-DL-3-chloro-2,4-difluorophenylalanine.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl derivative in water (pH adjusted to 7.5 with LiOH). Add Acylase I (100 mg). Incubate at 37°C for 24–48 hours.

-

Mechanism:[1] Acylase I selectively hydrolyzes the L-acetyl group, leaving the D-acetyl group intact.

-

-

Separation: Acidify the solution to pH 5. The free L-amino acid is less soluble than the acetylated D-isomer or can be separated via ion-exchange chromatography (Dowex 50W).

-

Verification: Analyze via Chiral HPLC (Crownpak CR(+) column) to ensure ee > 99%.

Protocol B: Peptide Coupling (Solid Phase)

Standard: Fmoc-chemistry is recommended.

-

Protection: Convert the free L-amino acid to Fmoc-3-Chloro-2,4-difluoro-L-phenylalanine using Fmoc-OSu.

-

Coupling: Use HATU/DIPEA in DMF.

-

Note: The electron-withdrawing nature of the halogens (F, Cl) decreases the nucleophilicity of the amine slightly, but significantly increases the acidity of the amide proton, potentially affecting hydrogen bonding in the final helix.

-

References

-

Matrix Scientific. (2023).[2] Product Datasheet: 3-Chloro-2,4-difluoro-DL-phenylalanine (CAS 1259964-91-4).[2][3] Retrieved from

-

Sigma-Aldrich. (2023). Building Blocks: 3-Chloro-2,4-difluorobenzaldehyde (CAS 127675-46-1).[4][5][6][7] Retrieved from

-

Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2020). The Impact of Halogenated Phenylalanine Derivatives on Amyloid Formation. ChemBioChem.[8] Retrieved from

-

Finetech Industry. (2023). Precursor Analysis: Halogenated Benzaldehydes. Retrieved from

Sources

- 1. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-Chloro-2,4-difluorobenzaldehyde | CAS: 127675-46-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 127675-46-1|3-Chloro-2,4-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 3-Chloro-2,4-difluorobenzaldehyde | 127675-46-1 [sigmaaldrich.com]

- 7. CAS 127675-46-1 | 2615-7-X2 | MDL MFCD04116001 | 3-Chloro-2,4-difluorobenzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 8. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Integration of Fluorinated Amino Acids in Proteomics and Drug Design

The following technical guide is structured to serve as a high-level operational manual for integrating fluorinated amino acids (FAAs) into research and development workflows.

Technical Guide & Operational Framework

Executive Summary: The Fluorine Advantage

Fluorine is absent from the biological building blocks of life, yet it is the "element of choice" in over 20% of modern pharmaceuticals and an increasing number of engineered proteins. For the research scientist, the strategic replacement of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) offers a unique toolkit to modulate physicochemical properties without drastically altering steric bulk.[1]

This guide details the operational applications of FAAs across three critical domains: Protein Engineering , Medicinal Chemistry , and Structural Analysis (19F-NMR) .

Physicochemical Basis of the "Fluorine Effect"

The utility of FAAs stems from the unique atomic properties of the C-F bond.

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Bio-Macromolecules |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | Minimal steric perturbation; mimics H or O closely.[1] |

| Electronegativity (Pauling) | 2.1 | 4.0 | 3.5 | Strong polarization of C-F bond; alters pKa of proximal groups. |

| C-X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | Extreme metabolic stability; resistance to oxidative catabolism. |

| Lipophilicity | Neutral | High | Low | Increases membrane permeability; enhances hydrophobic core packing. |

Application Module A: Protein Engineering & Stability

Objective: Enhance thermal stability and control protein folding kinetics.

Mechanism: The Fluorous Effect

The "fluorous effect" refers to the tendency of fluorinated side chains to self-segregate. When FAAs like 4-fluorophenylalanine or 5,5,5-trifluoroleucine are incorporated into the hydrophobic core of a protein, they pack more efficiently than their hydrocarbon counterparts due to increased hydrophobicity and unique electrostatic interactions. This often results in:

-

Increased

(Melting Temperature): Stabilization of the folded state. -

Resistance to Denaturation: Enhanced tolerance to organic solvents and chaotropes.

Protocol 1: Site-Specific Incorporation via Genetic Code Expansion (GCE)

To study specific residues without global perturbation, researchers use orthogonal translation systems.

Prerequisites:

-

Host: E. coli BL21(DE3) or similar.

-

Plasmid System: pEVOL (encoding orthogonal tRNA/aaRS pair) + Expression Vector (Gene of Interest with TAG stop codon).

-

Non-Canonical Amino Acid: e.g., p-fluorophenylalanine (p-F-Phe).

Step-by-Step Methodology:

-

Design: Mutate the target residue codon in your gene of interest to the Amber stop codon (TAG) using site-directed mutagenesis.

-

Transformation: Co-transform E. coli with the pEVOL plasmid (encoding the M. jannaschii TyrRS variant specific for p-F-Phe) and your expression vector.

-

Inoculation: Grow cells in LB media with appropriate antibiotics (e.g., Chloramphenicol + Ampicillin) at 37°C until OD600 reaches ~0.5.

-

Induction & Feeding:

-

Add the FAA (dissolved in NaOH or appropriate solvent) to a final concentration of 1–5 mM.

-

Induce protein expression with IPTG (1 mM) and Arabinose (0.02%) to trigger the orthogonal synthetase.

-

-

Harvest: Incubate at 30°C for 12–16 hours. Harvest cells and purify via standard affinity chromatography (e.g., Ni-NTA).

-

Validation: Confirm incorporation via Mass Spectrometry (expect mass shift: +18 Da per H

F substitution).

Figure 1: Workflow for Genetic Code Expansion to incorporate Fluorinated Amino Acids.

Application Module B: Medicinal Chemistry & Drug Design

Objective: Optimize metabolic stability and potency (The "Fluorine Scan").

Mechanism: Metabolic Blocking

Cytochrome P450 enzymes typically attack electron-rich C-H bonds. Replacing a labile C-H with a C-F bond (which is electronically deactivated and stronger) blocks this metabolic "soft spot," significantly extending the drug's half-life (

Experimental Strategy: The Fluorine Scan

A systematic approach where hydrogen atoms on aromatic rings or aliphatic chains are sequentially replaced with fluorine to map Structure-Activity Relationships (SAR).

Operational Steps:

-

Identify Soft Spots: Use metabolite identification studies (microsomal stability assays) to find sites of rapid oxidation.

-

Synthesis: Synthesize analogs replacing H with F at the identified sites (e.g., 2-F, 3-F, 4-F isomers of a phenyl ring).

-

In Vitro Screening:

-

Potency:

/ -

Lipophilicity: Measure LogD (fluorine usually increases LogD).

-

Metabolic Stability: Incubate with liver microsomes; measure intrinsic clearance (

).

-

-

Selection: Choose the analog that balances improved stability with maintained (or improved) potency.

Figure 2: The "Fluorine Scan" logic for optimizing drug candidates.

Application Module C: 19F-NMR Spectroscopy

Objective: Probe protein dynamics and ligand binding with zero background noise.

The "Spy" in the Structure

19F-NMR is a powerful alternative to traditional 1H or 15N NMR because:

-

Zero Background: There is no endogenous fluorine in biological systems; every signal comes from your label.

-

High Sensitivity: 19F has 83% of the sensitivity of 1H.

-

Chemical Shift Sensitivity: The 19F chemical shift is exquisitely sensitive to local environmental changes (solvation, conformational shifts).[2]

Protocol 2: 19F-NMR Ligand Screening (Fragment-Based Drug Discovery)

Methodology:

-

Labeling: Incorporate a specific FAA (e.g., 3-fluorotyrosine) into the target protein using an auxotrophic strain or GCE (see Protocol 1).

-

Baseline Spectrum: Acquire a 1D 19F-NMR spectrum of the apo-protein. Ensure resonances are resolved.

-

Titration: Add a cocktail of fragment compounds (small molecules) to the protein solution.

-

Detection:

-

Chemical Shift Perturbation (CSP): If a fragment binds near a fluorinated residue, the 19F peak will shift or broaden.

-

Slow vs. Fast Exchange: Analyze peak shape to determine binding kinetics (

).

-

-

Deconvolution: If a "hit" is observed in a cocktail, re-test individual fragments to confirm.

Figure 3: 19F-NMR workflow for screening ligand binding.

Clinical Translation: 18F-PET Imaging

While 19F is used for NMR, the radioisotope 18F is the cornerstone of Positron Emission Tomography (PET). 18F-labeled amino acids are critical for oncologic imaging, particularly in brain tumors where the high glucose uptake makes standard FDG-PET ineffective.

Key 18F-Amino Acid Tracers:

| Tracer | Full Name | Target Mechanism | Clinical Application |

| 18F-FET | O-(2-[18F]fluoroethyl)-L-tyrosine | LAT1 Transporter | Gliomas (Brain tumors); distinguishes tumor from inflammation. |

| 18F-FDOPA | 6-[18F]fluoro-L-DOPA | LAT1 / AADC Enzyme | Neuroendocrine tumors; Parkinson's disease diagnosis. |

| 18F-Fluciclovine | Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid | ASCT2 / LAT1 | Prostate cancer recurrence imaging. |

References

-

Protein Engineering with Fluorin

-

Fluorine in Medicinal Chemistry

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

19F NMR for Probing Protein Structure and Dynamics

- Source:Progress in Nuclear Magnetic Resonance Spectroscopy

-

URL:[Link]

-

Genetic Code Expansion for Site-Specific Labeling

- Source:N

-

URL:[Link]

-

18F-Labeled Amino Acids for PET Imaging

- Source:Journal of Nuclear Medicine

-

URL:[Link]

Sources

The Fluorine Factor: Strategic Modulation of Compound Bioavailability

Strategic Imperative: The "Magic Methyl" of the 21st Century

In modern drug discovery, the incorporation of fluorine is no longer a random screening tactic but a precision engineering tool. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This is not coincidental. The strategic replacement of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) serves as a critical lever to modulate bioavailability —the fraction of an administered dose that reaches the systemic circulation unchanged.

This guide moves beyond basic textbook definitions to explore the causal mechanisms by which fluorination alters physicochemical properties and how to experimentally validate these effects in a drug discovery campaign.

Mechanistic Pillars of Bioavailability Modulation

Metabolic Armor: The C-F Bond Strength

The primary driver for fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol).

-

Mechanism: Cytochrome P450 (CYP450) enzymes typically metabolize drugs via oxidative attacks (hydroxylation) on electron-rich C-H bonds. Replacing a labile C-H bond (a "metabolic soft spot") with C-F effectively blocks this oxidation because the high activation energy required to break the C-F bond is physiologically inaccessible to CYP enzymes.

-

Impact: This "metabolic blocking" extends the compound's half-life (

) and reduces the "first-pass effect," directly increasing systemic exposure (AUC).

Electronic Modulation: pKa and Permeability

Bioavailability is heavily dependent on membrane permeability, which is governed by the compound's ionization state.

-

The Inductive Effect: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to a carbon framework, it exerts a strong electron-withdrawing inductive effect (

).[1] -

Basicity Modulation: Introducing fluorine near a basic amine center reduces the electron density on the nitrogen, thereby lowering the pKa .

-

Example: A piperidine nitrogen might have a pKa of ~10. Adding a fluorine to the adjacent carbon can drop the pKa to ~8-9.

-

Result: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral (unionized) form, which permeates lipid membranes more efficiently than the cationic form.

-

Lipophilicity Tuning: The "Polar Hydrophobe"

Fluorine's effect on lipophilicity (LogP/LogD) is nuanced and context-dependent.

| Modification | Context | Effect on Lipophilicity | Mechanism |

| Aromatic F | Phenyl ring | Increases | Increases hydrophobicity; weak hydration of F. |

| Aliphatic F | Alkyl chain | Variable | Can decrease lipophilicity due to the strong C-F dipole moment. |

| Trifluoromethyl ( | Any | Strongly Increases | Adds significant bulk and hydrophobicity ("Grease"). |

Visualization: Mechanisms of Action

The following diagram illustrates the dual impact of fluorination on metabolic stability (blocking CYP oxidation) and permeability (pKa shift).[1]

Caption: Comparative pathways showing how C-F bonds resist CYP450 oxidation and modulate ionization states to enhance membrane permeability.

Case Study: Ezetimibe (Zetia)

The Challenge: The lead compound for this cholesterol absorption inhibitor suffered from rapid metabolic oxidation at the pendant phenyl ring, leading to poor oral bioavailability.

The Fluorine Solution:

-

Metabolic Blocking: Chemists introduced fluorine atoms at the para-positions of the phenyl rings. This blocked the primary sites of oxidative metabolism.[2]

-

Potency Enhancement: The fluorine substitution not only improved stability but also increased potency by 50-fold compared to the non-fluorinated parent.[3]

-

Outcome: Ezetimibe became a highly successful oral drug with a bioavailability that supports once-daily dosing.

Experimental Protocols

To validate the impact of fluorination on bioavailability, the following assays are standard in high-performance DMPK labs.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (

Materials:

-

Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds (10 mM DMSO stock).

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Mix 30 µL microsomes + 350 µL buffer + 10 µL compound. Incubate at 37°C for 5 mins.

-

Initiation: Add 10 µL NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quench: Immediately add aliquot to 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 15 min.

-

Analysis: Analyze supernatant via LC-MS/MS. Plot

vs. time. -

Calculation:

Protocol B: 19F-NMR Based LogD Determination

Objective: A high-throughput, label-free method to determine lipophilicity (LogD) using the unique NMR signature of fluorine.

Workflow:

-

Mix: Dissolve the fluorinated compound in a biphasic system of Octanol and Water (buffered to pH 7.4).

-

Equilibrate: Shake vigorously for 1 hour; centrifuge to separate phases.

-

Quantify: Insert a coaxial NMR tube. The inner tube contains the water phase; the outer tube contains the octanol phase (or vice versa).

-

Measure: Acquire a quantitative 19F-NMR spectrum.

-

Calculate: Integrate the fluorine peak area in octanol (

) vs. water (

Decision Framework for Fluorine Incorporation

Use this logic flow to determine where to place fluorine in your lead scaffold.

Caption: Decision matrix for targeted fluorination based on specific ADME liabilities.

References

-

Müller, C., et al. (2025). Fluorination in modern drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Obach, R. S., et al. (2016).[4] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes.... Drug Metabolism and Disposition.[4][5][6][7][8] Link

-

Lin, K., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry. Link

-

Park, B. K., et al. (2001).[6] Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Link

-

Swain, C. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. Link

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. annualreviews.org [annualreviews.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Bioactivity: A Technical Chronicle of Substituted Phenylalanines

Topic: Discovery and History of Substituted Phenylalanine Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The evolution of substituted phenylalanine derivatives represents a paradigm shift in medicinal chemistry—from the passive isolation of natural products to the rational design of "warhead" delivery systems and chiral drugs. Phenylalanine (Phe), with its benzyl side chain, serves as a unique scaffold: hydrophobic enough to penetrate the blood-brain barrier (BBB) yet chemically versatile enough to undergo electrophilic aromatic substitution. This whitepaper analyzes the trajectory of Phe derivatives, focusing on the mechanistic breakthroughs in asymmetric synthesis (notably the Monsanto process) and the structure-activity relationships (SAR) that turned simple amino acids into potent therapeutics like L-DOPA and Melphalan.

Historical Genesis: From Lupin Seeds to Neurochemistry (1879–1913)

The history begins not with synthesis, but with rigorous isolation. In 1879 , the German chemist Ernst Schulze isolated a compound from the seedlings of Lupinus luteus (yellow lupin). He empirically determined the formula

However, the leap to bioactive substitution occurred in 1913 , when Markus Guggenheim isolated L-DOPA (3,4-dihydroxyphenylalanine) from Vicia faba (broad beans).[1] Guggenheim’s experiment was a masterclass in self-experimentation and observation:

-

Isolation: Extracted an amino acid that turned black upon oxidation (melanin formation).

-

Bioassay: He ingested 2.5 grams of the substance.

The Golden Age of Bioactive Derivatives

L-DOPA: The Prodrug Prototype

While isolated in 1913, L-DOPA's therapeutic value remained dormant until Arvid Carlsson (1957) identified dopamine as a neurotransmitter, and George Cotzias (1967) established the high-dose oral regimen for Parkinson’s.

-

Mechanism: L-DOPA acts as a "Trojan Horse." Dopamine cannot cross the BBB due to its polarity. L-DOPA is transported via the LAT1 (Large Neutral Amino Acid Transporter) , then decarboxylated by Aromatic L-amino acid decarboxylase (AADC) inside the brain.

Melphalan: The Nitrogen Mustard Warhead

In the 1950s, the "rational design" era began at the Chester Beatty Research Institute. Alexander Haddow and Franz Bergel synthesized Melphalan (L-phenylalanine mustard).

-

Design Logic: They hypothesized that actively dividing cancer cells, which require high amounts of phenylalanine for protein synthesis, would preferentially uptake the drug.

-

The "Warhead": The bis(2-chloroethyl)amino group acts as an alkylating agent, cross-linking DNA strands (N7 of guanine), inducing apoptosis.

-

Chirality Matters: The D-isomer (Medphalan) is significantly less active, proving that transport uptake (via LAT1) is stereospecific.

Synthetic Evolution: The Conquest of Chirality

The synthesis of substituted phenylalanines drove the development of asymmetric catalysis.

The Monsanto Process (The Knowles Synthesis)

The industrial demand for L-DOPA in the 1970s led William Knowles at Monsanto to develop the first commercial asymmetric hydrogenation process. This is the gold standard for catalytic efficiency.

The Protocol Logic: Instead of resolving racemic mixtures (wasting 50% of the product), Knowles used a chiral catalyst to direct the addition of hydrogen to a prochiral enamide.

Key Reagents:

-

Substrate: Prochiral enamide (Z-enamide).

-

Catalyst: Rhodium(I) complexed with (R,R)-DIPAMP (a chiral diphosphine ligand).

-

Efficiency: 95% enantiomeric excess (ee).

Figure 1: The Monsanto Process workflow for L-DOPA synthesis.[2][3] Note the critical intervention of the Rh-DIPAMP catalyst at the hydrogenation step.

Structural Activity Relationships (SAR) & Data

Modifying the phenyl ring alters the electronic and steric landscape of the amino acid.

| Substituent | Position | Effect on Property | Application |

| -OH | 3,4 (Meta, Para) | Increases polarity; redox active (catechol). | L-DOPA (Neurotransmission).[1][2][4] |

| -F | 4 (Para) | Bioisostere of H; blocks metabolism; increases lipophilicity. | 4-Fluoro-Phe (Protein Engineering). |

| -N(CH₂CH₂Cl)₂ | 4 (Para) | DNA Alkylating agent (Nitrogen Mustard). | Melphalan (Multiple Myeloma).[5][6][7] |

| -NO₂ | 4 (Para) | Electron withdrawing; precursor to amines. | Synthetic intermediate.[2][5][8][9] |

| -B(OH)₂ | 4 (Para) | Neutron capture cross-section. | Boron Neutron Capture Therapy (BNCT). |

The Fluorine Effect

Substituting Hydrogen with Fluorine at the para position (4-F-Phe) is a critical tactic in modern medicinal chemistry.

-

Sterics: The Van der Waals radius of F (1.47 Å) is similar to H (1.20 Å), allowing the molecule to fit into native enzyme pockets.

-

Electronics: The C-F bond is highly polarized yet stable. It prevents metabolic degradation (hydroxylation) at the para position, extending the half-life of peptide drugs.

Technical Protocol: Synthesis of 4-Fluoro-L-Phenylalanine

Objective: Synthesis of 4-Fluoro-L-Phe via Enzymatic Resolution (Green Chemistry Route). Rationale: Chemical synthesis often requires harsh conditions.[4] Enzymatic resolution using Acylase I offers high enantioselectivity under mild aqueous conditions.

Reagents:

-

4-Fluorobenzyl chloride[10]

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

Acylase I (from Aspergillus melleus)

Step-by-Step Methodology:

-

Alkylation (The Setup):

-

Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol.

-

Add NaOEt (1.1 eq) slowly to generate the enolate (Solution turns yellow).

-

Add 4-fluorobenzyl chloride (1.0 eq) dropwise. Reflux for 4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of benzyl chloride indicates completion.

-

-

Hydrolysis & Decarboxylation:

-

Treat the intermediate with 48% HBr under reflux for 6 hours.

-

Evaporate solvent to yield racemic DL-4-fluoro-phenylalanine hydrobromide .

-

-

Acetylation:

-

Redissolve in 2M NaOH (pH 10). Add acetic anhydride (1.2 eq) at 0°C.

-

Acidify to precipitate N-Acetyl-DL-4-fluoro-phenylalanine .

-

-

Enzymatic Resolution (The Critical Step):

-

Separation:

-

Acidify mixture to pH 5.

-

Filter the free amino acid (L-4-Fluoro-phenylalanine ).

-

Extract the filtrate with EtOAc to recover unreacted N-Acetyl-D-Phe (can be racemized and recycled).

-

Future Horizons: Unnatural Amino Acids (UAAs)

The frontier of phenylalanine research lies in Genetic Code Expansion . By engineering orthogonal tRNA/synthetase pairs, researchers can incorporate substituted phenylalanines (e.g., p-acetyl-Phe, p-azido-Phe) into proteins in vivo.

Applications:

-

p-Azido-Phe: Photo-crosslinking to map protein-protein interactions.

-

p-Acetyl-Phe: Site-specific conjugation of PEG or antibody-drug conjugates (ADCs).

Figure 2: Genetic incorporation of substituted phenylalanines using orthogonal translation systems.

References

-

Schulze, E., & Barbieri, J. (1879). Ueber das Vorkommen eines Phenylamidopropionsäure im Lupinus luteus. Berichte der deutschen chemischen Gesellschaft. Link

-

Guggenheim, M. (1913).[1] Die biogenen Amine. Springer Berlin Heidelberg. (Historical isolation of L-DOPA).

-

Knowles, W. S. (1983).[3] Asymmetric hydrogenation. Accounts of Chemical Research. Link

-

Cotzias, G. C., et al. (1967).[13] Aromatic Amino Acids and Modification of Parkinsonism. New England Journal of Medicine. Link

-

Haddow, A., & Bergel, F. (1962). Melphalan.[5][6][10][11] U.S. Patent 3,032,584.[5] Link

-

Wang, L., & Schultz, P. G. (2004). Expanding the genetic code. Angewandte Chemie International Edition. Link

Sources

- 1. L-DOPA - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Biological sources of L-DOPA: An alternative approach [scirp.org]

- 5. Melphalan - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. FIFTY YEARS OF MELPHALAN USE IN HEMATOPOIETIC STEM CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. What is Melphalan used for? [synapse.patsnap.com]

- 12. What drugs are in development for Phenylketonurias? [synapse.patsnap.com]

- 13. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Conformational Dynamics of 3-Chloro-2,4-difluoro-DL-phenylalanine

A Technical Guide for Medicinal Chemistry and Structural Biology

Executive Summary & Chemical Identity

3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-F-Phe) is a highly specialized non-canonical amino acid (ncAA) used in peptidomimetics and fragment-based drug discovery (FBDD). Its structural significance lies in its "chimeric" electronic profile : it combines the high electronegativity and metabolic stability of fluorine at the 2,4-positions with the lipophilic, sterically demanding chlorine atom at the 3-position.

This specific substitution pattern creates a unique "Sigma-Hole" effect on the chlorine atom, flanked by two electron-withdrawing fluorines, enhancing its potential as a halogen-bond donor in protein-ligand interactions.

| Property | Specification |

| IUPAC Name | 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 235.61 g/mol |

| Substitution Pattern | 2,3,4-trisubstituted phenyl ring |

| Key Feature | Flanking Fluorines (2,[1][2]4) induce |

Structural Characterization: Spectral Fingerprinting

Accurate characterization requires resolving the complex spin systems introduced by the

NMR Spectroscopy ( H, C, F)

The presence of two fluorine atoms creates extensive signal splitting. The 3-Cl substituent breaks the symmetry of the ring, rendering all aromatic protons and carbons chemically equivalent but magnetically distinct.

Predicted NMR Data (DMSO-d

, 500 MHz):

-

H NMR:

-

-H (dd): ~3.8–4.0 ppm. Coupled to

-

-CH

-

Aromatic H5/H6 (m): The 2,3,4-substitution leaves positions 5 and 6. H5 is ortho to F4; H6 is ortho to the alkyl chain and meta to F2/F4. Expect complex multiplets at 7.1–7.5 ppm.

-

-H (dd): ~3.8–4.0 ppm. Coupled to

-

F NMR:

-

F2 (Ortho): ~ -115 ppm (triplet or dd). Proximity to the chiral center may induce anisochronicity in rotamers.

-

F4 (Para): ~ -110 ppm.

-

Note: The F-F meta-coupling (

) is typically 6–10 Hz.

-

-

C NMR (Proton Decoupled):

-

C-F Couplings: Large

(~250 Hz) doublets observed for C2 and C4. -

C3 (ipso-Cl): Appears as a doublet of doublets (dd) due to coupling with F2 and F4 (

~15-20 Hz).

-

Mass Spectrometry (LC-MS)

The chlorine atom provides a definitive isotopic signature essential for validating synthesis or metabolic tracking.

-

Isotopic Pattern: A distinct 3:1 ratio of M+H (

Cl) to M+H+2 ( -

Fragmentation: Loss of NH

and HCOOH is standard. A characteristic fragment at m/z ~189/191 corresponds to the 3-chloro-2,4-difluorobenzyl carbocation (tropylium ion derivative).

Conformational Analysis

The biological activity of 3-Cl-2,4-F-Phe is dictated by its preferred rotameric states (

The "Ortho-Fluorine" Effect

The fluorine at position 2 (ortho) exerts a significant electrostatic repulsion on the carbonyl oxygen of the peptide backbone.

-

Result: This restricts the rotation around the C

-C

The "Buttressing" Effect (Vicinal Halogens)

The 2-F, 3-Cl, and 4-F arrangement is sterically crowded.

-

Mechanism: The van der Waals radii of F (1.47 Å) and Cl (1.75 Å) are significant. The 3-Cl is "buttressed" by the flanking fluorines.

-

Consequence: This prevents free rotation of the halogen substituents and rigidifies the phenyl ring geometry, reducing the entropic penalty upon binding to a receptor (e.g., LAT1 transporter or HIV capsid).

Halogen Bonding Potential

The 3-Chloro substituent is the "warhead." Due to the electron-withdrawing nature of the ortho- and para-fluorines, electron density is pulled away from the chlorine.

- -Hole: A region of positive electrostatic potential develops on the extension of the C-Cl bond.

-

Interaction: This enables the Cl to act as a Lewis acid, forming strong halogen bonds with backbone carbonyls or Asp/Glu side chains in target proteins.

Experimental Protocols

These protocols are designed for self-validation. Causality is explained for every critical step.

Protocol A: High-Resolution NMR Structural Validation

Objective: Resolve F-F and F-H couplings to confirm regio-isomerism.

-

Sample Preparation:

-

Dissolve 10 mg of 3-Cl-2,4-F-Phe in 600

L of DMSO-d -

Why DMSO? D

O causes rapid exchange of amine/acid protons, losing connectivity data. DMSO preserves the NH

-

-

Acquisition Parameters:

-

Temperature: 298 K (Standard) and 320 K (to sharpen exchange-broadened rotamer signals).

-

Experiment 1:

F-decoupled -

Experiment 2:

F-

-

-

Data Processing:

-

Apply a 0.3 Hz exponential line broadening.

-

Validation Check: The

C satellite signals in the fluorine spectrum must match the

-

Protocol B: Single Crystal X-Ray Diffraction (Vapor Diffusion)

Objective: Determine the solid-state conformation and identify intermolecular halogen bonds.

-

Crystallization Matrix:

-

Solvent: Water/Ethanol (1:1 v/v).

-

Precipitant: Acetone.[1]

-

-

Method:

-

Prepare a saturated solution of the amino acid (zwitterionic form) in Water/EtOH at 40°C.

-

Place in a hanging drop vapor diffusion chamber against 100% Acetone.

-

Causality: Slow diffusion of acetone (antisolvent) into the drop gradually lowers solubility, promoting organized lattice formation over amorphous precipitation.

-

-

Analysis:

-

Collect data at 100 K to minimize thermal motion of the heavy Chlorine atom.

-

Validation Check: Look for Cl

O distances < 3.2 Å (sum of vdW radii), indicating halogen bonding.

-

Visualization of Workflows & Pathways

Diagram 1: Analytical Workflow for Structural Elucidation

This diagram outlines the logical flow from synthesis to validated structural model.

Caption: Integrated workflow combining spectral data and computational modeling to resolve the 3-Cl-2,4-F-Phe structure.

Diagram 2: Conformational Energy Landscape

Visualizing the energy barriers between rotamers, influenced by the 2-Fluoro substituent.

Caption: Rotameric equilibrium showing the dominance of Gauche(-) due to favorable N-H...F electrostatic interactions.

References

-

Enantioselective Synthesis of Fluorinated Phenylalanines. Beilstein Journal of Organic Chemistry, 2020.

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018.

-

Conformational Analysis of Fluorinated Amino Acids. RSC Advances, 2015.

-

Halogen Bonding in Protein-Ligand Interactions. Nature Reviews Drug Discovery, 2010.

-

LAT1 Transporter Specificity for Halogenated Phenylalanines. Scientific Reports, 2024.

Sources

Methodological & Application

Technical Guide: Protocol for Incorporating 3-Chloro-2,4-difluoro-DL-phenylalanine into Peptides

Executive Summary & Strategic Rationale

Target Molecule: 3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-df-Phe)

Primary Application: Medicinal Chemistry (Metabolic Stability),

Incorporating 3-Cl-2,4-df-Phe into bioactive peptides offers a dual advantage.[1] First, the specific halogenation pattern (3-chloro, 2,4-difluoro) provides "metabolic armor." The fluorine atoms at the 2 and 4 positions block common sites of oxidative metabolism (e.g., P450 hydroxylation) and proteolysis, while the 3-chloro substituent adds significant lipophilicity and steric bulk to fill hydrophobic pockets in receptor targets [1]. Second, the distinct electronic environment of the fluorine atoms serves as a sensitive reporter for

The Core Challenge: The starting material is racemic (DL) . Unlike standard SPPS which uses enantiopure L-amino acids, using a DL-mixture introduces a stochastic element. Coupling this residue to a chiral peptide chain (all L-amino acids) will generate two distinct diastereomers (e.g., L-L-L -L and L-L-D -L).

Strategic Protocol: This guide does not attempt to resolve the amino acid before synthesis. Instead, it employs a "Synthesize-Then-Resolve" strategy. We couple the racemic mixture and rely on the significantly different physicochemical properties of the resulting diastereomeric peptides to separate them via high-performance liquid chromatography (HPLC).

Pre-Synthesis Considerations & Materials